2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one belongs to the quinazolinone family, a class of heterocyclic compounds with a fused benzene and pyrimidine ring system. This derivative is characterized by:
- A 4-fluorophenylamino group at position 2, introducing moderate electron-withdrawing effects due to the fluorine substituent.
- A 4-methyl group on the quinazolinone core, which may enhance steric bulk and influence solubility.
- A partially saturated 7,8-dihydroquinazolin-5(6H)-one backbone, contributing to conformational flexibility .
While direct crystallographic data for this compound are absent in the provided evidence, structural analogs (e.g., ) suggest that such molecules often adopt planar conformations with substituents like fluorophenyl groups oriented perpendicularly to the core, impacting electronic delocalization .
Properties
IUPAC Name |
2-(4-fluoroanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-9-14-12(3-2-4-13(14)20)19-15(17-9)18-11-7-5-10(16)6-8-11/h5-8H,2-4H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNQGNSKYXZWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the quinazolinone core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among quinazolinone derivatives include substituents at positions 2, 4, 7, and 6. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 4-fluorophenyl group in the target compound contrasts with electron-donating groups (e.g., 4-MeOPh in ), which red-shift emission spectra due to enhanced intramolecular charge transfer (ICT) . Fluorophenyl substituents may reduce emission intensity compared to methoxy groups but improve stability against oxidation.
- Steric and Conformational Effects: Bulky groups like indolyl () or piperazinyl () increase molecular weight and alter solubility. The target compound’s 4-methyl group balances steric effects without significantly hindering planarization.
Photophysical and Electronic Properties
highlights substituent-dependent emission behavior in quinazoline derivatives:
- Electron-Withdrawing Groups (e.g., Cl): Reduce emission intensity and wavelength due to suppressed ICT.
- Electron-Donating Groups (e.g., 4-MeOPh): Enhance ICT, causing red shifts. The 4-fluorophenyl group in the target compound, being moderately electron-withdrawing, likely exhibits intermediate emission characteristics compared to chloro or methoxy derivatives .
Biological Activity
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound belonging to the quinazolinone family. Its unique structure, characterized by a fluorophenyl group and a dihydroquinazolinone core, suggests potential biological activities that have been the subject of various research studies. This article delves into its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated that this compound has an IC50 value of approximately 5.9 µM against A549 cells, suggesting potent antiproliferative effects comparable to standard chemotherapeutic agents like Cisplatin, which has an IC50 of 15.37 µM against the same cell line .
| Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50 µM) |
|---|---|---|
| A549 | 5.9 ± 1.7 | 15.37 |
| SW-480 | 2.3 ± 0.91 | 16.1 |
| MCF-7 | 5.65 ± 2.33 | 3.2 |
The compound induced apoptosis in the A549 cell line in a dose-dependent manner and caused cell cycle arrest in the S phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies indicate that it possesses broad-spectrum efficacy against various bacterial strains, although specific data on MIC values are still being compiled in ongoing research.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways affected by this compound.
Case Studies
- In Vitro Study on Lung Cancer Cells : A study conducted on A549 cells revealed that treatment with the compound led to significant apoptosis rates at higher concentrations (10 µM and above), highlighting its potential as a therapeutic agent in lung cancer treatment .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the phenyl ring can significantly affect biological activity. Compounds with halogen substitutions generally exhibited enhanced potency compared to their unsubstituted counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
